molecular formula C17H14F3N3O B7535103 N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide

Cat. No. B7535103
M. Wt: 333.31 g/mol
InChI Key: VTOPGGMPPPRIEQ-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BFA-12 and belongs to the class of benzimidazole derivatives. In

Mechanism of Action

The mechanism of action of BFA-12 is not fully understood, but it is believed to act through multiple pathways. BFA-12 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. Inhibition of HDACs by BFA-12 leads to altered gene expression patterns, resulting in the induction of apoptosis and inhibition of cell proliferation. BFA-12 has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
BFA-12 has been shown to have several biochemical and physiological effects. BFA-12 has been found to induce apoptosis in cancer cells by activating the caspase pathway, resulting in the cleavage of various proteins and DNA fragmentation. BFA-12 has also been found to inhibit the activity of HDACs, leading to altered gene expression patterns. Additionally, BFA-12 has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using BFA-12 in lab experiments is its potent anti-cancer activity. BFA-12 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of using BFA-12 is its low solubility in water, which can hinder its use in in vitro experiments. Additionally, the mechanism of action of BFA-12 is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of BFA-12. One area of research is the development of more efficient synthesis methods for BFA-12, which can improve its yield and purity. Another area of research is the identification of the specific pathways and targets through which BFA-12 exerts its anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, further studies are needed to investigate the potential side effects and toxicity of BFA-12, which can inform its safety and efficacy for clinical use.

Synthesis Methods

The synthesis of BFA-12 involves the condensation of 2-(1H-benzimidazol-2-yl)ethanamine with 2,2-difluoro-2-(4-fluorophenyl)acetic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) solvent. The resulting product is then purified through column chromatography to obtain BFA-12 in high yield and purity.

Scientific Research Applications

BFA-12 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that BFA-12 exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. BFA-12 has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BFA-12 has shown neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O/c18-12-7-5-11(6-8-12)17(19,20)16(24)21-10-9-15-22-13-3-1-2-4-14(13)23-15/h1-8H,9-10H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOPGGMPPPRIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C(C3=CC=C(C=C3)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide

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